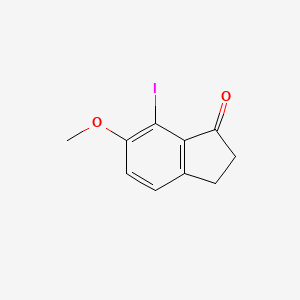
7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound characterized by the presence of an iodine atom at the 7th position and a methoxy group at the 6th position on the indanone core structure. This compound is part of the indanone family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one typically involves the iodination of 6-methoxy-2,3-dihydro-1H-inden-1-one. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually performed in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indanone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: this compound can be converted to this compound-4-carboxylic acid.
Reduction: The compound can be reduced to 7-iodo-6-methoxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Substitution of iodine with an amine group can yield 7-amino-6-methoxy-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
7-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom, which affects its chemical and biological behavior differently compared to the iodine derivative.
Uniqueness
The presence of the iodine atom in 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one imparts unique reactivity and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9IO2 |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
7-iodo-6-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4H2,1H3 |
InChI Key |
VHSFLVBEXZPWMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CCC2=O)C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


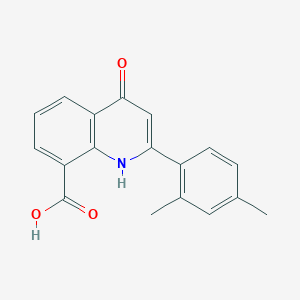

![2-Cbz-2,8-diazaspiro[5.5]undecane](/img/structure/B11838629.png)
![Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838634.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide](/img/structure/B11838637.png)
![2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11838640.png)
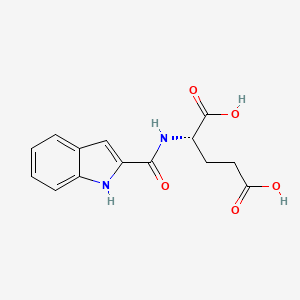
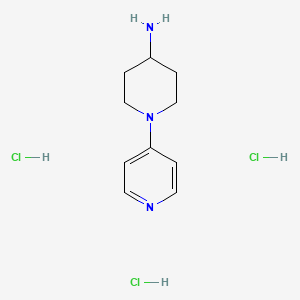
![5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11838654.png)
![1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B11838656.png)
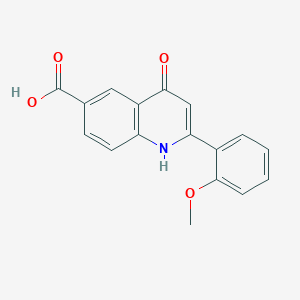
![Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11838665.png)
![6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B11838667.png)
![1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea](/img/structure/B11838671.png)
